molecular formula C7H11BrO4 B032926 Diethyl bromomalonate CAS No. 685-87-0

Diethyl bromomalonate

Cat. No. B032926
CAS RN: 685-87-0
M. Wt: 239.06 g/mol
InChI Key: FNJVDWXUKLTFFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Diethyl bromomalonate can be synthesized through various methods, including the reaction with trimethylamine, which results in the formation of trimethylammoniummalonate bromide. The presence of alcohols like methanol, ethanol, or 1-butanol leads to the formation of ethyl trimethylammoniumacetate bromide, highlighting the compound's reactivity with different nucleophiles (Wittmann, Sobhi, & Petio, 1976). Additionally, zinc-mediated addition reactions with alkynes have been used to synthesize vinyl malonates, showcasing a versatile approach to creating polysubstituted pyranones and tetracarbonyl derivatives (Miersch, Harms, & Hilt, 2014).

Molecular Structure Analysis

The molecular structure of diethyl bromomalonate facilitates various chemical reactions, including the Darzens condensation under phase-transfer catalysis conditions to produce oxirane functional derivatives. This reaction demonstrates the compound's ability to engage in complex transformations, resulting in high-yield products (Kryshtal, Zhdankina, & Zlotin, 2013).

Chemical Reactions and Properties

Diethyl bromomalonate participates in a range of chemical reactions. For instance, it has been used in visible-light-induced photocatalyst-free C-3 functionalization of indoles, illustrating its role in green chemistry applications and its capability to initiate reactions under mild conditions without additional catalysts (Gu et al., 2020). Furthermore, its reaction with substituted phenols for synthesizing substituted 4-bromophenols showcases its utility in regioselective bromination processes (Coumbarides et al., 2001).

Physical Properties Analysis

While specific studies detailing the physical properties of diethyl bromomalonate were not highlighted, its reactivity and utility in synthesis suggest that it possesses properties conducive to a wide range of chemical applications. The compound's ability to engage in reactions under various conditions points to its stability and versatility as a reagent.

Chemical Properties Analysis

Diethyl bromomalonate's chemical properties enable its use in innovative synthetic routes, such as the addition to vinyltrimethylsilane and the formation of complex derivatives through reactions with aldehydes under phase-transfer catalysis. These reactions not only underline the compound's chemical reactivity but also its potential to form diverse products with significant applications in synthetic chemistry (Amriev, Vinogradova, & Velichko, 1985).

Scientific Research Applications

Reaction with Amines and Sulfides

Wittmann et al. (1976) discovered that diethyl bromomalonate reacts with trimethylamine to form a bromide salt of trimethylammoniummalonate. In the presence of methanol, ethanol, or 1-butanol, this reaction yields the bromide of ethyl trimethylammoniumacetate with the loss of dialkyl carbonates. Similarly, the reaction with dimethylsulfide produces diethyl methylthiomalonate (Wittmann, Sobhi, & Petio, 1976).

Synthesis of Vinyl Malonates and Derivatives

Miersch et al. (2014) conducted zinc-mediated regioselective addition reactions of diethyl bromomalonate with alkynes. This process was used for synthesizing vinyl malonates. Further reaction of these intermediates with acid chlorides led to the formation of 2H-pyran-2-ones and tetracarbonyl derivatives in a multi-step sequence (Miersch, Harms, & Hilt, 2014).

Darzens Condensation

Kryshtal et al. (2013) utilized diethyl bromomalonate in the Darzens condensation with aromatic or isoprenoid aldehydes under phase-transfer catalysis conditions. This led to the production of diethyl 3-R-oxirane-2,2-dicarboxylates (Kryshtal, Zhdankina, & Zlotin, 2013).

Addition Reactions

Amriev et al. (1985) found that diethyl bromomalonate adds to vinyltrimethylsilane, forming diethyl esters of bromo-substituted malonic acid. The study highlighted the differences in reactivity between diethyl dibromomalonate and diethyl bromomalonate in such reactions (Amriev, Vinogradova, & Velichko, 1985).

Application in Fullerene Chemistry

Hauke and Hirsch (2001) reported the use of diethyl bromomalonate for the regioselective formation of azafullerene pentamalonates. This process involves an octahedral symmetrical addition pattern, demonstrating its utility in the modification of fullerene structures (Hauke & Hirsch, 2001).

Safety And Hazards

Diethyl bromomalonate causes severe skin burns and eye damage. It may cause respiratory irritation . It is recommended to not breathe dust/fume/gas/mist/vapors/spray. Wash face, hands, and any exposed skin thoroughly after handling. Wear protective gloves/protective clothing/eye protection/face protection. Use only outdoors or in a well-ventilated area .

properties

IUPAC Name

diethyl 2-bromopropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrO4/c1-3-11-6(9)5(8)7(10)12-4-2/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNJVDWXUKLTFFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)OCC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9060992
Record name Propanedioic acid, 2-bromo-, 1,3-diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9060992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear light brown liquid; [Sigma-Aldrich MSDS]
Record name Diethyl bromomalonate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20582
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

Diethyl bromomalonate

CAS RN

685-87-0
Record name Diethyl bromomalonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=685-87-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diethyl bromomalonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000685870
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diethyl bromomalonate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1985
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Propanedioic acid, 2-bromo-, 1,3-diethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Propanedioic acid, 2-bromo-, 1,3-diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9060992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethyl bromomalonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.622
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIETHYL BROMOMALONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UN4643QTM3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

16.0 g of diethyl malonate was added to 27.3 g of carbon tetrachloride. Into the resultant mixture was dropped 16.4 g of bromine under stirring at room temperature. After the completion of the dropping, the mixture was heated to 80° C. and refluxed for 1 hour to thereby remove hydrogen bromide formed by the reaction. The liquid reaction mixture thus obtained was washed with a 5% aqueous solution of sodium carbonate and carbon tetrachloride was distilled off. Then distillation was carried out to give 19.1 g (yield: 80.0%) of diethyl bromomalonate.
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
27.3 g
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
16.4 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diethyl bromomalonate
Reactant of Route 2
Diethyl bromomalonate
Reactant of Route 3
Reactant of Route 3
Diethyl bromomalonate
Reactant of Route 4
Reactant of Route 4
Diethyl bromomalonate
Reactant of Route 5
Reactant of Route 5
Diethyl bromomalonate
Reactant of Route 6
Reactant of Route 6
Diethyl bromomalonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.